molecular formula C9H7FO B3178344 4-Fluorocinnamaldehyde CAS No. 51791-26-5

4-Fluorocinnamaldehyde

Cat. No. B3178344
CAS RN: 51791-26-5
M. Wt: 150.15 g/mol
InChI Key: YSIYEWBILJZDQH-OWOJBTEDSA-N
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Description

4-Fluorocinnamaldehyde (4-FCA) is an organic compound with the chemical formula C9H7FO. It is a colorless to pale yellow liquid with an intense odor. 4-FCA is a useful synthetic intermediate used in the production of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in laboratory chemistry. 4-FCA can be synthesized from a variety of starting materials and is commercially available.

Scientific Research Applications

Chemosensors

4-Fluorocinnamaldehyde has been used in the development of new chemosensor probes . These probes are applied to the anion recognition and sensing process. They are colorimetric sensors for naked-eye detection of AcO−/CN−/F− . This application is particularly useful in the field of chemosensing, where there has been a rapid evolution from simple chemical applications to molecular logic computation systems .

Molecular Keypad Lock Systems

The integration of chemosensors into keypad locks or other advanced communication protocols is becoming increasingly popular . In this context, 4-Fluorocinnamaldehyde-based probes have shown promise as future molecular-level keypad lock systems . These systems are of fundamental interest for application in molecular electronics, opto-electronics, chemosensing, and information security systems .

Pattern Generation Capability

4-Fluorocinnamaldehyde-based probes have been tested in combination with a combinatorial approach to demonstrate pattern-generation capability . They can distinguish among chemical inputs based on concentration . This feature is particularly useful in the field of chemical logic devices, which are sensitive and specific to chemical structure and can respond to unconventional input signals .

Chemical Logic Devices

4-Fluorocinnamaldehyde has been used to build chemical logic devices . These devices have the advantage of being sensitive and specific to chemical structure and their ability to respond to unconventional input signals . A chemical logic system could be activated only by a specific chemical input .

Inhibitors of Aldosterone Synthase (CYP11B2)

4-Fluorocinnamaldehyde has been used in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) . The key synthetic step involved a Wittig reaction using various heterocyclic aldehydes .

Molecular Electronics and Opto-Electronics

4-Fluorocinnamaldehyde-based systems are of fundamental interest for application in molecular electronics and opto-electronics . Many organic molecules with light-emitting and light-absorbing properties have been used to build these devices .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIYEWBILJZDQH-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorocinnamaldehyde

CAS RN

51791-26-5, 24654-55-5
Record name (2E)-3-(4-fluorophenyl)prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Fluorocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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